![molecular formula C23H16ClF3N4O3 B2481581 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 902964-55-0](/img/structure/B2481581.png)
2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
Synthesis Analysis
The synthesis of related pyridopyrimidin derivatives involves multiple steps, including reactions with phosgene to produce novel compounds. For instance, Yale and Spitzmiller (1977) described the reaction of 2-(acetoacetamido)pyridines with phosgene, leading to the formation of 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating a method for generating chlorinated pyrido pyrimidin compounds with potential structural similarities to the compound (Yale & Spitzmiller, 1977).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallographic studies. Subasri et al. (2016) investigated the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing insights into the folded conformations and intramolecular hydrogen bonding that may also be relevant to the structure of the compound of interest (Subasri et al., 2016).
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have been focusing on the design and synthesis of certain derivatives related to the compound , with an emphasis on evaluating their cytotoxic activities against various cancer cell lines. For example, the study by Al-Sanea et al. (2020) involved the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, with variations in the aryloxy groups attached to the C2 of the pyrimidine ring. These compounds were tested for their anticancer activity across 60 cancer cell lines, revealing that one particular compound exhibited significant growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, and MDA-MB-468, among others (Al-Sanea et al., 2020).
Antiasthma Potential
Another area of research is the exploration of pyrimidine derivatives as potential antiasthma agents. Medwid et al. (1990) synthesized 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which demonstrated activity as mediator release inhibitors in the human basophil histamine release assay. This indicates their potential utility in asthma treatment by inhibiting the release of mediators that cause inflammation and bronchoconstriction in asthmatic conditions (Medwid et al., 1990).
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3N4O3/c24-17-9-3-1-6-14(17)12-31-21(33)15-7-5-11-28-20(15)30(22(31)34)13-19(32)29-18-10-4-2-8-16(18)23(25,26)27/h1-4,6,8-10,15,20,28H,5,7,11-13H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKXTATUWPKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)N(C(=O)N(C2=O)CC3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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